molecular formula C8H8N2O2 B13038553 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate

1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate

Cat. No.: B13038553
M. Wt: 164.16 g/mol
InChI Key: LRBWRWOZKMFVSO-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a pyridine ring fused to a pyrrole ring, with an aldehyde group at the 6-position and a hydrate form. Its molecular formula is C8H6N2O·H2O.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate can be achieved through various synthetic routes. One common method involves the modification of Madelung and Fischer syntheses of indoles. This typically includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of pyrrole with acyl (bromo)acetylenes.

    Cyclization: The resulting intermediate undergoes intramolecular cyclization, often catalyzed by bases such as cesium carbonate in dimethyl sulfoxide (DMSO).

    Aldehyde Introduction: The aldehyde group is introduced at the 6-position through formylation reactions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.

    Reduction: The aldehyde group can be reduced to primary alcohols using reducing agents like sodium borohydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyridine ring, using reagents like halogens or nitro groups.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitro compounds.

Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate exerts its effects is primarily through the inhibition of specific molecular targets. For instance, as an FGFR inhibitor, it binds to the receptor’s tyrosine kinase domain, preventing the phosphorylation and activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt. This inhibition can lead to reduced cell proliferation, migration, and survival, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate can be compared with other similar compounds, such as:

    1H-Pyrrolo[3,2-b]pyridine-6-carbaldehyde: Similar structure but different positioning of the pyridine ring.

    1H-Pyrazolo[3,4-b]pyridine: Contains a pyrazole ring instead of a pyrrole ring.

    7-Azaindole: Another heterocyclic compound with a fused pyridine and pyrrole ring but without the aldehyde group.

The uniqueness of this compound lies in its specific structural configuration and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde;hydrate

InChI

InChI=1S/C8H6N2O.H2O/c11-5-7-2-1-6-3-4-9-8(6)10-7;/h1-5H,(H,9,10);1H2

InChI Key

LRBWRWOZKMFVSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=CN2)C=O.O

Origin of Product

United States

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